N-(3-acetamidophenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide
Description
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Properties
IUPAC Name |
N-(3-acetamidophenyl)-2-[[1-(2-hydroxyethyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O4S/c1-10(25)19-11-3-2-4-12(7-11)20-14(26)9-28-17-21-15-13(16(27)22-17)8-18-23(15)5-6-24/h2-4,7-8,24H,5-6,9H2,1H3,(H,19,25)(H,20,26)(H,21,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLORLJZAEIKGTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C=NN3CCO)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-(3-acetamidophenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide?
- Methodological Answer : Synthesis typically involves multi-step reactions. For pyrazolo-pyrimidinone cores, a substitution reaction under alkaline conditions (e.g., K₂CO₃/DMF) is used to introduce the hydroxyethyl group, followed by thioether formation via nucleophilic displacement with mercaptoacetamide derivatives . Key intermediates like 3-acetamidoaniline can be prepared via reduction of nitro precursors (e.g., using Fe/HCl) and subsequent acetylation . Purity optimization requires column chromatography (silica gel, gradient elution with EtOAc/hexane) .
Q. Which spectroscopic techniques are critical for structural characterization of this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., pyrimidinone C=O at ~170 ppm, thioether S-C=O at ~165 ppm) and hydroxyethyl group integration .
- IR : Peaks at ~3200 cm⁻¹ (N-H stretch), ~1670 cm⁻¹ (amide C=O), and ~1250 cm⁻¹ (C-S bond) validate functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ calculated for C₁₉H₂₂N₆O₄S: 431.15) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies in IC₅₀ values (e.g., kinase inhibition assays) may arise from assay conditions (e.g., ATP concentration, pH). Standardize protocols using:
- Dose-response curves with triplicate measurements.
- Structural analogs (e.g., replacing hydroxyethyl with methyl groups) to isolate pharmacophore contributions .
- X-ray crystallography of ligand-target complexes to validate binding modes .
Q. What strategies optimize solubility and stability for in vitro assays?
- Methodological Answer :
- Solubility : Use co-solvents like DMSO (≤1% v/v) or cyclodextrin inclusion complexes. Adjust pH to 7.4 (PBS buffer) to minimize precipitation .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 14 days) with HPLC monitoring. Protect light-sensitive thioether bonds with amber glassware .
Q. How to design experiments to study the compound’s mechanism of action in enzyme inhibition?
- Methodological Answer :
- Kinetic assays : Use Michaelis-Menten analysis with varied substrate concentrations to determine inhibition type (competitive/uncompetitive).
- Surface Plasmon Resonance (SPR) : Immobilize target enzymes (e.g., kinases) to measure real-time binding kinetics (Kₐ/Kₒff) .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-enzyme interactions .
Q. What computational methods predict regioselectivity in derivatization reactions?
- Methodological Answer :
- DFT calculations (e.g., Gaussian 16): Analyze frontier molecular orbitals (HOMO/LUMO) to identify reactive sites on the pyrazolo-pyrimidinone core .
- Molecular docking (AutoDock Vina): Screen derivatives against target binding pockets to prioritize synthetic efforts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
